An In-depth Technical Guide to 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester, a keto-ester of interest in synthetic organic chemistry and potentially as a building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. It outlines a logical synthetic pathway, predicts physicochemical and spectroscopic properties, and details the necessary experimental protocols for its synthesis and characterization.
Introduction and Chemical Identity
4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester is an aromatic keto-ester. Its structure combines a substituted phenyl ring with a keto-butanoate chain, making it a versatile intermediate for further chemical modifications. The presence of the methoxy and methyl groups on the phenyl ring, along with the ketone and ester functionalities, offers multiple sites for chemical reactions, rendering it a potentially valuable scaffold in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C |
| InChI Key | (Predicted) |
Proposed Synthesis Workflow
The synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester can be logically approached in a two-step process: a Friedel-Crafts acylation to form the precursor carboxylic acid, followed by an esterification.
Step 1: Friedel-Crafts Acylation of 3-Methylanisole
The first step involves the synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid via a Friedel-Crafts acylation of 3-methylanisole with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich aromatic ring of 3-methylanisole.[2][3]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target ester.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 3-methylanisole and a suitable solvent (e.g., dichloromethane or nitrobenzene) to the flask.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while stirring.[3]
-
Acylation: Add succinic anhydride to the reaction mixture. The methoxy and methyl groups of 3-methylanisole are ortho, para-directing. Acylation is expected to occur at the less sterically hindered para position to the methoxy group (position 4).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture over ice and adding concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The resulting solid, 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid, can be isolated by filtration, washed with water, and purified by recrystallization.
Step 2: Fischer Esterification
The second step is the esterification of the synthesized carboxylic acid to its corresponding ethyl ester. Fischer esterification is a well-established method for this transformation.[4]
Experimental Protocol: Fischer Esterification
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Reaction Setup: Combine the purified 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid and an excess of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude ethyl ester. Further purification can be achieved by column chromatography on silica gel.
Physicochemical Properties (Predicted)
The physical and chemical properties of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester can be estimated based on data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of similar aromatic esters. |
| Melting Point | 45-55 °C | Based on the melting point of ethyl 3-(4-methoxybenzoyl)propionate (51 °C)[5] and ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (52-57 °C). |
| Boiling Point | > 300 °C (at atmospheric pressure) | Extrapolated from the boiling point of 4-(4-methoxyphenyl)-4-oxobutanoic acid (419.5 °C).[6] Esterification generally lowers the boiling point compared to the parent carboxylic acid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Typical solubility profile for organic esters of this size.[4] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound. The expected spectral data are predicted based on the functional groups present and data from similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, the ethyl ester group, and the methyl and methoxy substituents.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (adjacent to C=O) | 7.6 - 7.8 | d | 1H |
| Aromatic H | 6.7 - 6.9 | m | 2H |
| -O-CH₂- (ethyl ester) | ~4.1 | q | 2H |
| -O-CH₃ (methoxy) | ~3.8 | s | 3H |
| -CH₂-C=O | ~3.2 | t | 2H |
| -CH₂- (adjacent to ester) | ~2.7 | t | 2H |
| Ar-CH₃ (methyl) | ~2.4 | s | 3H |
| -CH₃ (ethyl ester) | ~1.2 | t | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 195 - 200 |
| C=O (ester) | 170 - 175 |
| Aromatic C-O | 160 - 165 |
| Aromatic C-CH₃ | 140 - 145 |
| Aromatic C-H & C-C=O | 110 - 135 |
| -O-CH₂- (ethyl ester) | 60 - 65 |
| -O-CH₃ (methoxy) | 55 - 60 |
| -CH₂- (butanoate chain) | 28 - 35 |
| Ar-CH₃ (methyl) | 20 - 25 |
| -CH₃ (ethyl ester) | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and ester carbonyl groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O stretch (ketone) | 1680 - 1700 | Strong absorption |
| C=O stretch (ester) | 1730 - 1750 | Strong absorption |
| C-O stretch (ester & ether) | 1100 - 1300 | Strong absorptions |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1500 - 1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 250.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z = 205.
-
Cleavage at the keto group, leading to the acylium ion [CH₃(OCH₃)C₆H₃CO]⁺: m/z = 149.
-
McLafferty rearrangement is also possible.
-
Diagram 2: Analytical Workflow for Characterization
Caption: Standard analytical workflow for compound characterization.
Potential Applications and Future Directions
While specific applications for 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester are not yet documented, its structural features suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: The keto-ester moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazolones, pyridazinones, and other ring systems that form the core of many biologically active molecules.
-
Materials Science: Aromatic esters can be used as building blocks for polymers and other advanced materials.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with similar structural motifs.
Further research into the reactivity and biological activity of this compound and its derivatives is warranted to explore its full potential.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester and its precursors. Based on analogous compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid ethyl ester. By leveraging established synthetic methodologies and spectroscopic data from closely related structures, a comprehensive profile of this compound has been constructed. The detailed protocols for its synthesis and characterization offer a clear pathway for researchers to produce and validate this molecule in the laboratory, paving the way for its potential application in drug discovery and other areas of chemical science.
References
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Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]
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Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]
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MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
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Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved February 15, 2026, from [Link]
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Stenutz. (n.d.). ethyl 3-(4-methoxybenzoyl)propionate. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]
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University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 15, 2026, from [Link]
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Harvard University. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Ethyl propionate. Retrieved February 15, 2026, from [Link]
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